molecular formula C19H20N2O5S B2473917 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide CAS No. 1226488-12-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide

Cat. No. B2473917
CAS RN: 1226488-12-5
M. Wt: 388.44
InChI Key: JYIYVNPRGSDZTP-SOFGYWHQSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,4-dioxothiazolidin-3-yl group, which is a type of thiazolidinedione, a class of compounds with potential antidiabetic activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl and 2,4-dioxothiazolidin-3-yl groups, connected by an acrylamide linkage. The exact structure would depend on the stereochemistry at the acrylamide double bond .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo addition reactions, while the dioxol ring could be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group could increase its solubility in polar solvents .

Scientific Research Applications

Acrylamide in Industrial and Laboratory Applications

Acrylamide, a reactive alpha, beta-unsaturated molecule, is extensively utilized to synthesize polyacrylamide. This compound finds numerous applications in soil conditioning, wastewater treatment, and in industries such as cosmetics, paper, and textiles. It's also crucial in laboratories as a solid support for protein separation via electrophoresis. While acrylamide is beneficial in these contexts, its potential exposure risks have spurred significant research into its effects on cells, tissues, and human health. This compound's formation in foods during processing, particularly under conditions that induce Maillard browning, has heightened interest in its chemistry, biochemistry, and safety. Consequently, a comprehensive understanding of acrylamide's formation, distribution in food, and its role in human health is crucial to developing improved food processes that decrease its dietary content (Friedman, 2003).

Acrylamide in Food Processing

The revelation of acrylamide's presence in heat-treated, carbohydrate-rich foods has led to extensive investigations into its occurrence, chemistry, and toxicology. Understanding the link between acrylamide and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in comprehending the chemical route of its formation during food preparation and processing. This knowledge is fundamental for the food industry's ongoing efforts to mitigate acrylamide levels in various food categories, such as potatoes, biscuits, cereals, and coffee, while maintaining their attractive organoleptic properties (Taeymans et al., 2004).

Mitigation Strategies for Acrylamide Toxicity

Addressing the potential toxicity of acrylamide involves strategies to reduce its content in the diet and suppress its adverse effects in vivo. These strategies encompass selecting plant varieties with low levels of acrylamide precursors, modifying processing conditions to minimize its formation, and incorporating food ingredients that prevent its formation. Additionally, research into removing or trapping formed acrylamide and mitigating its in vivo toxicity is crucial. A holistic approach, combining these methods while ensuring the nutritional quality, safety, and sensory attributes of food, is imperative for reducing the acrylamide burden of the diet (Friedman & Levin, 2008).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific toxicity data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYVNPRGSDZTP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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